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Compound of Interest

Compound Name:
6-Fluoro-5-azaindole-3-carboxylic

acid

CAS No.: 1190309-72-8

Cat. No.: B3218480

Get Quote

Executive Summary: The 5-Azaindole Advantage
In the crowded landscape of kinase inhibitor discovery, the 7-azaindole scaffold (e.g.,

Vemurafenib) has long dominated due to its mimicry of the purine ring of ATP. However, the 5-

azaindole (1H-pyrrolo[3,2-c]pyridine) isomeric scaffold offers a distinct and underutilized vector

for drug design.

This guide focuses on 5-azaindole carboxylic acids not merely as intermediates, but as

strategic "diversity hubs." The carboxylic acid moiety at the C2 or C3 position serves two critical

functions:

Solubility & Physicochemical Tuning: It provides a handle to modulate logP and pKa,

addressing the poor solubility often plaguing flat aromatic kinase inhibitors.

Vectorized Functionalization: It allows for the rapid generation of amide/hydrazone libraries

that probe the solvent-exposed front or the ribose pocket of the kinase ATP-binding site.
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Primary Targets: Cell Division Cycle 7 (Cdc7), Checkpoint Kinase 1 (Chk1), and TTK Protein

Kinase.

Structural Biology & Rational Design
The Binding Mode
Unlike the 7-azaindole, which presents a "purine-like" face (N7 acceptor, N1 donor) to the hinge

region, the 5-azaindole presents a distinct H-bond geometry.

Hinge Interaction: The pyrrole NH (N1) acts as a hydrogen bond donor to the backbone

carbonyl of the hinge residue (e.g., Glu or Leu).

The 5-Nitrogen (N5): Located on the "back" of the hinge-binding interface relative to 7-

azaindole, N5 often interacts with conserved water molecules or specific gatekeeper

residues, offering a selectivity filter against kinases that cannot accommodate this polarity.

The Carboxylic Acid Vector: When positioned at C2, the carboxylic acid (or its amide

derivative) extends towards the solvent front, a region of high sequence variability, allowing

for isoform-selective inhibitor design.
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Figure 1: Workflow for converting pyridine precursors into active 5-azaindole kinase inhibitors.

Chemical Synthesis Protocols
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The synthesis of 5-azaindole-2-carboxylic acid derivatives is non-trivial due to the electron-

deficient nature of the pyridine ring. The following protocol utilizes a Palladium-catalyzed

heteroannulation (Heck-type) strategy, which is superior to the classical Reissert synthesis for

this isomer.

Protocol A: Synthesis of Ethyl 5-azaindole-2-carboxylate
Objective: Create the core scaffold from 4-amino-3-iodopyridine.

Reagents:

4-Amino-3-iodopyridine (1.0 eq)

Ethyl pyruvate (2.0 eq)

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

DABCO (1,4-diazabicyclo[2.2.2]octane, 2.0 eq)

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

Setup: In a flame-dried Schlenk tube, dissolve 4-amino-3-iodopyridine (500 mg, 2.27 mmol)

in anhydrous DMF (10 mL).

Catalyst Addition: Add Pd(OAc)₂ (25 mg, 0.11 mmol) and DABCO (510 mg, 4.54 mmol)

under an argon atmosphere.

Substrate Addition: Add ethyl pyruvate (0.5 mL, 4.54 mmol) via syringe.

Reaction: Seal the tube and heat to 110°C for 12 hours. The reaction proceeds via an initial

Heck coupling followed by intramolecular condensation.

Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20

mL) to remove DMF. Dry the organic layer over Na₂SO₄.
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Purification: Concentrate in vacuo and purify via flash column chromatography

(Hexanes/EtOAc gradient).

Expected Yield: 60-75%

Validation: ¹H NMR (DMSO-d₆) should show the characteristic C3-H singlet of the pyrrole

ring at ~δ 7.2 ppm.

Protocol B: Diversification to Amides (The "Warhead")
Objective: Convert the ethyl ester to a functionalized amide to target the solvent front.

Hydrolysis: Treat the ethyl ester (from Protocol A) with LiOH (3 eq) in THF/H₂O (1:1) at 60°C

for 2 hours. Acidify with 1M HCl to precipitate the 5-azaindole-2-carboxylic acid. Filter and

dry.

Coupling: Dissolve the acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10

min.

Amine Addition: Add the desired amine (e.g., benzylamine, piperazine derivative) (1.2 eq).

Stir at RT for 4 hours.

Isolation: Precipitate with water or extract with DCM.

Experimental Validation: Kinase Selectivity Assay
Once synthesized, the inhibitors must be validated. We utilize a Luminescence-based ADP-

detection assay (e.g., ADP-Glo™) to quantify kinase activity.

Causality: We measure ADP production rather than substrate phosphorylation directly because

it is a universal readout applicable to both Ser/Thr (Cdc7) and Tyr kinases, eliminating the need

for radioactive ³²P.

Protocol C: Cdc7/Dbf4 Inhibition Assay
Reagents:

Recombinant human Cdc7/Dbf4 complex.
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Substrate: MCM2 peptide (100 µM).

ATP (Ultrapure, at K_m apparent, typically 10 µM).

Workflow:

Preparation: Prepare 384-well white plates. Dispense 2 µL of inhibitor (in DMSO) per well.

Enzyme Mix: Add 4 µL of Cdc7/Dbf4 enzyme buffer. Incubate for 10 min at RT (to allow

inhibitor binding).

Reaction Start: Add 4 µL of ATP/Substrate mix.

Incubation: Incubate at 30°C for 60 minutes.

Termination: Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).

Incubate 40 min.

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Read Luminescence.

Data Analysis: Calculate IC₅₀ using a non-linear regression (Sigmoidal dose-response).

Success Criterion: IC₅₀ < 100 nM for lead compounds.[1]

Case Study Data: SAR Trends
The following table summarizes Structure-Activity Relationship (SAR) trends for 5-azaindole-2-

carboxamides against Cdc7, derived from aggregate literature data.
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R-Group (Amide
Position)

LogP Cdc7 IC₅₀ (nM) Mechanistic Insight

-OH (Carboxylic Acid) 0.8 > 5000

Poor cell permeability;

charge repulsion in

ATP pocket.

-NH-Benzyl 2.4 120

Hydrophobic

interaction with

solvent front residues.

-NH-(4-Piperidinyl) 1.1 15

Solubilizing group +

H-bond to solvent

water network.

-NH-Ph-2-Cl 3.1 450
Steric clash with the

gatekeeper residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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